molecular formula C15H17NO3 B5152984 ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate

ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate

Cat. No. B5152984
M. Wt: 259.30 g/mol
InChI Key: MSIIFVXFGMGTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate, also known as ethyl acetyl indole, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the indole family and has a unique chemical structure that makes it an attractive target for researchers.

Mechanism of Action

The mechanism of action of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and eicosanoids, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Ethyl acetyl indole has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole in lab experiments is its high potency and selectivity. This compound exhibits potent pharmacological effects at low concentrations, making it an attractive target for drug development. However, one of the limitations of using ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole in lab experiments is its low solubility in aqueous solutions. This can make it challenging to study the pharmacokinetics and pharmacodynamics of this compound in vivo.

Future Directions

There are several future directions for research on ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole. One of the most promising areas of research is the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole and its potential as a therapeutic agent for various diseases. Finally, the development of new synthetic methods for the production of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole could lead to the discovery of new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole involves the condensation of acetylacetone and indole in the presence of an acid catalyst. This reaction results in the formation of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate (3-acetyl-2-methyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate-1H-indol-1-yl)acetate as a yellow solid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

Ethyl acetyl indole has a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole exhibits potent anti-inflammatory, analgesic, and antioxidant activities. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-10(2)15(11(3)17)12-7-5-6-8-13(12)16/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIIFVXFGMGTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate

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